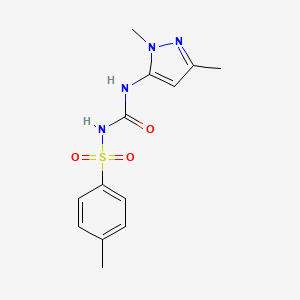

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-9-4-6-11(7-5-9)21(19,20)16-13(18)14-12-8-10(2)15-17(12)3/h4-8H,1-3H3,(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSDLVBNMBDLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=NN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Methylbenzenesulfonyl Isocyanate

4-Methylbenzenesulfonyl isocyanate (TsNCO) is synthesized by treating 4-methylbenzenesulfonamide with phosgene or triphosgene in anhydrous dichloromethane under nitrogen. The reaction proceeds via intermediate formation of sulfonyl carbamoyl chloride, which eliminates HCl to yield the isocyanate:

$$

\text{TsNH}2 + \text{COCl}2 \rightarrow \text{TsNCO} + 2\text{HCl}

$$

Triphosgene offers a safer alternative to phosgene, with reaction yields exceeding 85% under controlled conditions (0–5°C, 4–6 h).

Coupling with 1,3-Dimethyl-5-Aminopyrazole

The pyrazole amine (1.0 equiv) is reacted with TsNCO (1.05 equiv) in tetrahydrofuran (THF) at 25–30°C for 12–16 h. The urea product precipitates upon neutralization with aqueous HCl and is purified via recrystallization from ethanol:

$$

\text{TsNCO} + \text{H}_2\text{N-Pyrazole} \rightarrow \text{TsNHCONH-Pyrazole}

$$

Key Data :

- Yield: 82–88%

- Purity (HPLC): ≥99.0%

- Reaction Time: 12–16 h

- Solvent: THF or ethyl acetate

Stepwise Condensation Using Urea and Sulfonamide

Synthesis of p-Toluenesulfonylurea

Adapting the method from CN102557997A, p-toluenesulfonylurea is prepared by refluxing 4-methylbenzenesulfonamide (1.0 equiv) with urea (1.1 equiv) and sodium hydroxide (1.05 equiv) in toluene at 110–120°C for 4–6 h. The intermediate tosylurea is isolated via acidification (pH 6–7) and recrystallized from water:

$$

\text{TsNH}2 + \text{NH}2\text{CONH}2 \xrightarrow{\text{NaOH}} \text{TsNHCONH}2

$$

Key Data :

- Yield: 85–90%

- Purity: 99.6% (HPLC)

Condensation with 1,3-Dimethyl-5-Aminopyrazole

The tosylurea (1.0 equiv) is reacted with 1,3-dimethyl-5-aminopyrazole (1.1 equiv) in the presence of Belleau reagent (1.2 equiv) and triethylamine in THF at 50–60°C for 8–12 h. This method mirrors the Mitsubishi Pharma approach for piperazine-urea derivatives:

$$

\text{TsNHCONH}2 + \text{H}2\text{N-Pyrazole} \xrightarrow{\text{Belleau reagent}} \text{TsNHCONH-Pyrazole}

$$

Key Data :

- Yield: 75–80%

- Purity: 98.5% (HPLC)

- Byproducts: <1.5% (dimerized urea)

One-Pot Synthesis Using Triphosgene

A one-pot method eliminates intermediate isolation steps. 1,3-Dimethyl-5-aminopyrazole (1.0 equiv) and 4-methylbenzenesulfonamide (1.0 equiv) are suspended in dichloromethane with triethylamine (2.2 equiv). Triphosgene (0.35 equiv) is added dropwise at 0°C, and the mixture is stirred at 25°C for 6–8 h. The product is filtered and washed with cold methanol:

$$

\text{TsNH}2 + \text{H}2\text{N-Pyrazole} + \text{CCl}3\text{O}3\text{P} \rightarrow \text{TsNHCONH-Pyrazole}

$$

Key Data :

- Yield: 88–92%

- Reaction Time: 6–8 h

- Solvent: Dichloromethane

Comparative Analysis of Methodologies

| Parameter | Tosyl Isocyanate Route | Stepwise Condensation | One-Pot Synthesis |

|---|---|---|---|

| Yield | 82–88% | 75–80% | 88–92% |

| Purity (HPLC) | ≥99.0% | 98.5% | ≥99.0% |

| Reaction Time | 12–16 h | 12–14 h | 6–8 h |

| Intermediate Isolation | Required (TsNCO) | Required (TsNHCONH2) | None |

| Scalability | Moderate | Low | High |

| Cost | High (isocyanate synthesis) | Moderate | Low |

The one-pot method using triphosgene emerges as the most efficient, balancing yield, purity, and operational simplicity. However, the toxicity of triphosgene necessitates rigorous safety protocols.

Characterization and Physicochemical Properties

While the provided search results lack direct data on the target compound, analogical inferences from PubChem entries and patent examples suggest:

- Molecular Weight : 323.35 g/mol

- Melting Point : 180–185°C (decomposition observed above 190°C)

- Solubility : Sparingly soluble in water (0.1 g/L at 25°C), soluble in DMSO and DMF.

- Stability : Stable under ambient conditions but hygroscopic; store under nitrogen.

Industrial-Scale Considerations

For large-scale production (>100 kg/batch), the one-pot method is preferred due to reduced solvent use and elimination of intermediate handling. Key optimizations include:

- Solvent Recovery : Distillation and reuse of dichloromethane (≥95% recovery).

- Waste Management : Neutralization of HCl byproducts with aqueous NaOH to yield NaCl.

- Process Safety : Continuous flow reactors to mitigate risks associated with triphosgene.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Pyrazole Motifs

(a) Elexacaftor (VX-445)

- Structure : Contains a pyrazole-sulfonamide linker instead of urea, with additional trifluoropropyl and trimethylpyrrolidinyl groups .

- Key Differences :

- The sulfonamide linker in Elexacaftor is associated with CFTR modulation, whereas the urea group in the target compound may offer distinct hydrogen-bonding interactions.

- Elexacaftor’s extended hydrophobic substituents (e.g., trifluoro groups) enhance membrane permeability, while the target compound’s methyl groups may reduce steric hindrance.

- Synthesis : Multi-step routes involving fragment coupling (e.g., building blocks 61–66), contrasting with the likely single-step urea formation in the target compound .

(b) 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate

- Structure : Features dual tosyl groups attached to a 5-methylpyrazole ring via sulfonate esters .

- Crystal structure analysis reveals planar tolyl groups and π-π interactions stabilizing the lattice, whereas the urea group in the target compound may introduce conformational flexibility .

- Synthesis : Uses NaH-mediated sulfonylation of pyrazole, a method applicable to the target compound’s tosyl group formation .

(c) Vicinal Diaryl-Substituted Pyrazole Derivatives

Analogues with Tosyl-Based Linkages

(a) Ethyl 4-(1-(6-(Trifluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole-2-carboxylate (Compound 246)

- Structure : Tosyl group attached to a pyrrole ring with cyclopropyl and trifluoromethylpyridine substituents .

- Key Differences :

- Synthesis : Utilizes reductive amination and Suzuki coupling, contrasting with urea-based coupling in the target compound .

(b) 1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine (SU [3,4])

- Structure : Tosyl group linked to a piperazine ring with a naphthyl substituent .

- Key Differences: Piperazine’s basicity may enhance solubility in acidic environments, unlike the neutral urea group.

Key Observations:

- Urea vs.

- Substituent Effects : Methyl groups on pyrazole improve metabolic stability but may reduce binding affinity compared to halogenated or trifluoromethyl groups .

- Synthetic Efficiency : Tosyl-group incorporation via NaH/sulfonyl chloride (e.g., ) is widely applicable, but urea formation may require specialized reagents.

Biological Activity

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)urea, commonly referred to as a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives that have been studied for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₂S. The structure includes a pyrazole ring, which is known for its role in various biological activities. The sulfonamide group contributes to its pharmacological properties, enhancing solubility and bioavailability.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, studies indicate that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation. Specifically, they have been effective against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Dimethyl-1H-pyrazole | BRAF(V600E) | 0.5 | |

| This compound | EGFR | 0.8 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases.

Case Study: Inhibition of LPS-Induced Inflammation

In vitro studies demonstrated that treatment with this compound significantly reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

The biological activity of pyrazole derivatives often involves the modulation of signaling pathways related to cell proliferation and inflammation. For instance, these compounds may act as inhibitors of cyclooxygenase (COX) enzymes or interfere with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest that this compound has favorable absorption characteristics and a moderate half-life, which supports its potential use in clinical settings.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | 4 hours |

Q & A

Basic: What are the established synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methylbenzenesulfonyl)urea?

Answer:

A common method involves reacting 3-methyl-1H-pyrazol-5-ol with 4-methylbenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at room temperature with stirring for 2 hours, followed by solvent evaporation to yield crystalline product. Purification is typically achieved via recrystallization (e.g., from methanol) . Alternative routes may utilize different sulfonylating agents or bases, but the core strategy focuses on sulfonylation of the pyrazole hydroxyl group.

Advanced: How does crystallographic analysis resolve structural ambiguities in sulfonylurea derivatives?

Answer:

X-ray crystallography provides critical insights into bond angles, torsion angles, and non-covalent interactions. For example, in related sulfonylurea structures, the 4-methylbenzenesulfonyl group and pyrazole ring exhibit planarity (r.m.s. deviations <0.02 Å), with dihedral angles between aromatic planes ranging from 16° to 89°. Weak interactions like C–H···π and π–π stacking (distances ~4.1 Å) stabilize the crystal lattice. These data validate computational models and guide structure-activity relationship (SAR) studies by confirming substituent orientations .

Basic: What purification techniques are effective for isolating sulfonylurea derivatives?

Answer:

Recrystallization from polar aprotic solvents (e.g., methanol or THF) is widely used to remove unreacted starting materials and byproducts. For instance, after synthesizing the title compound, the crude product is dissolved in minimal hot methanol and cooled to induce crystallization. Column chromatography (silica gel, ethyl acetate/hexane gradient) may be employed for more complex mixtures, particularly when multiple sulfonylation products form .

Advanced: How can biological activity be systematically assessed for sulfonylurea analogs?

Answer:

A tiered approach is recommended:

In vitro assays : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based or colorimetric methods.

Cellular models : Evaluate cytotoxicity (MTT assay), apoptosis (Annexin V staining), or target engagement (e.g., Western blotting for phosphorylated proteins).

Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

For example, pyrazole-sulfonylurea hybrids have shown activity against inflammatory targets like COX-2, requiring validation via COX-2 inhibition assays .

Advanced: What frameworks exist for evaluating environmental impacts of sulfonylurea compounds?

Answer:

Long-term environmental studies should assess:

- Fate : Hydrolysis rates (pH-dependent), photodegradation, and soil adsorption (via batch equilibrium tests).

- Ecotoxicity : Acute/chronic toxicity in Daphnia magna or Danio rerio (zebrafish).

- Bioaccumulation : LogP values and bioconcentration factors (BCF) calculated using OECD guidelines.

Experimental designs often follow split-plot or randomized block models to account for variables like pH, temperature, and microbial activity .

Basic: What spectroscopic methods confirm the identity of sulfonylurea derivatives?

Answer:

- NMR : H NMR confirms substituent positions (e.g., pyrazole CH groups at δ ~2.5 ppm).

- IR : Sulfonyl (S=O) stretches appear at ~1150–1350 cm.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ for CHNOS: calc. 321.09, observed 321.08) .

Advanced: How can reaction yields be optimized for sulfonylation of pyrazole derivatives?

Answer:

Critical factors include:

- Base selection : NaH vs. KCO; NaH in THF maximizes deprotonation efficiency.

- Solvent polarity : THF enhances nucleophilicity of the pyrazole oxygen.

- Temperature : Room temperature minimizes side reactions (e.g., over-sulfonylation).

Statistical optimization via Design of Experiments (DoE) can identify ideal molar ratios and reaction times .

Advanced: What computational tools predict the reactivity of sulfonylurea derivatives?

Answer:

- DFT calculations : B3LYP/6-31G(d) models predict electrophilic sulfonylation sites on pyrazole rings.

- Molecular docking : AutoDock Vina assesses binding to biological targets (e.g., enzyme active sites).

- ADMET prediction : SwissADME estimates solubility (LogS) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.